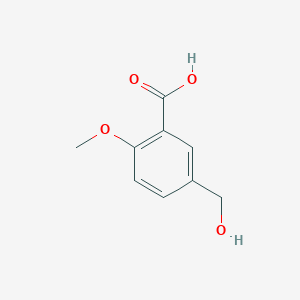

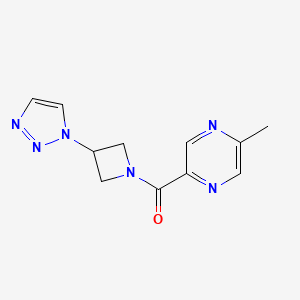

N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-3-nitrobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

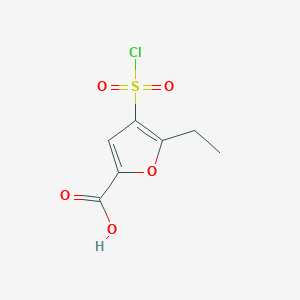

“N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-3-nitrobenzamide” is a complex organic compound that contains a thiazole ring, which is a five-membered ring with one sulfur atom and one nitrogen atom . Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties .

Synthesis Analysis

While the specific synthesis process for this compound is not available, thiazole derivatives are generally synthesized by researchers who vary the substituents on the thiazole ring to affect the biological outcomes . For example, a series of (2-aminothiazol-4-yl)methylesters were synthesized and investigated for their antitubercular activity .Molecular Structure Analysis

The molecular structure of this compound includes a thiazole ring, which contains sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug–target protein interaction .Applications De Recherche Scientifique

Quality Control and Synthesis

One study developed methods for identifying, determining impurities, and quantitatively determining derivatives of thiadiazole, showcasing its potential in pharmaceutical applications and the importance of quality control in the development of new medicinal substances. These methods include spectral analysis and chromatography, essential for standardizing substances for medical use (Sych et al., 2018).

Antimicrobial Activities

Research into eperezolid-like molecules, including derivatives containing thiazol and thiazolidinone structures, has shown significant antimicrobial activities. These studies underscore the potential of such compounds in combating resistant microbial strains, providing a basis for further exploration of N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-3-nitrobenzamide in similar contexts (Yolal et al., 2012).

Antianxiety and Antitumor Agents

Compounds with similar structures have been synthesized and tested for their antianxiety and antitumor properties. For instance, derivatives of imidazo[1,5-a][1,4]benzodiazepine have shown high affinity for central benzodiazepine receptors, suggesting the therapeutic potential of similar compounds in treating anxiety and possibly other central nervous system disorders (Anzini et al., 2008). Additionally, derivatives of 6-amino-2-phenylbenzothiazole have been prepared and found to exert cytostatic activities against various malignant human cell lines, highlighting their potential as anticancer agents (Racané et al., 2006).

Electrochemical and Electrochromic Properties

The synthesis and study of polymers derived from similar compounds, focusing on their electrochemical and electrochromic properties, have implications for developing advanced materials for electronic applications. Such research demonstrates the versatility of thiazol and benzamide derivatives in creating functional materials with potential applications in sensors, displays, and other electronic devices (Hu et al., 2013).

Photophysical Studies

Studies on donor-acceptor substituted tetrahydrodibenzo[a,i]phenanthridines containing nitro groups have investigated the influence of regioisomerism on photophysical properties. These findings are crucial for designing fluorescent materials and understanding the structural factors that influence fluorescence, which could be relevant for the development of imaging agents and optical sensors (Habenicht et al., 2015).

Mécanisme D'action

Target of Action

Similar compounds with a thiazole ring have been found to exhibit diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, and antitumor effects .

Mode of Action

It’s known that the thiazole ring, a key structural component of this compound, is crucial for its biological activity . The presence of a lipophilic end, which consists of a 4- (1-adamantyl) phenyl or a 3- (1-adamantyl)phenyl moiety, a 1,3-thiazole ring, and a functional end, which comprises an alkylamine, might enhance the cellular accumulation into the protozoa .

Biochemical Pathways

Compounds with a thiazole ring have been found to interact with various biochemical pathways, leading to their diverse biological activities .

Pharmacokinetics

The presence of certain groups in similar compounds has been suggested to enhance cellular accumulation, which could potentially impact their bioavailability .

Result of Action

Similar compounds have been found to exhibit trypanocidal activity, suggesting potential utility in the treatment of trypanosoma brucei infections .

Action Environment

The environmental conditions can significantly impact the effectiveness of similar compounds .

Propriétés

IUPAC Name |

N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-3-nitrobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14FN3O3S/c19-14-6-4-12(5-7-14)18-21-15(11-26-18)8-9-20-17(23)13-2-1-3-16(10-13)22(24)25/h1-7,10-11H,8-9H2,(H,20,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGJDMVJRQWIVIN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14FN3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Chloro-6-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B2410361.png)

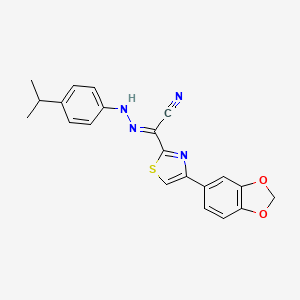

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(dimethylamino)ethyl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride](/img/structure/B2410365.png)

![N'-[(Z)-2-amino-1,2-dicyanoethenyl]-N-(2-ethoxyphenyl)methanimidamide](/img/structure/B2410371.png)

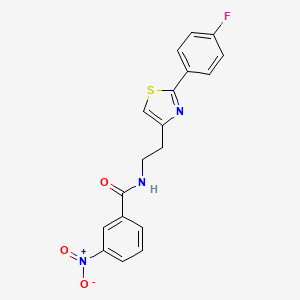

![1-[3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidin-1-yl]-3-(phenylsulfanyl)propan-1-one](/img/structure/B2410373.png)